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Compound of Interest

Compound Name: Propargyl-PEG5-acid

Cat. No.: B610252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and chemical

characteristics of Propargyl-PEG5-acid, a heterobifunctional linker critical in the development

of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting

Chimeras (PROTACs). This document outlines the core properties, a plausible synthetic route,

and detailed experimental protocols for its application in bioconjugation.

Core Chemical Characteristics
Propargyl-PEG5-acid is a versatile chemical entity featuring a terminal alkyne (propargyl

group) and a carboxylic acid, separated by a five-unit polyethylene glycol (PEG) spacer. This

structure imparts unique properties that are highly advantageous in the field of bioconjugation

and drug delivery. The propargyl group serves as a reactive handle for "click chemistry,"

specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient

and specific formation of a stable triazole linkage with azide-modified molecules.[1][2] The

terminal carboxylic acid allows for covalent conjugation to primary amines through the

formation of a stable amide bond, typically requiring activation with carbodiimide reagents.[2]

The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility of the molecule

and any resulting conjugates, which can improve the pharmacokinetic properties of

biotherapeutics by reducing aggregation and immunogenicity.[2][3]
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Quantitative Data Summary
Property Value Reference(s)

Molecular Formula C₁₄H₂₄O₇ [1][4][5]

Molecular Weight 304.34 g/mol [5][6][7]

CAS Number 1245823-51-1 [1][4][5]

Appearance
Varies (typically a colorless to

pale yellow oil or solid)

Purity ≥95% [4][6]

Solubility
Soluble in water, DMSO, DMF,

and DCM
[1]

Storage Conditions

Short-term (days to weeks) at

0-4°C; long-term (months) at

-20°C. Protect from light.

[6][8]

Synthesis of Propargyl-PEG5-acid
While specific proprietary synthesis methods for commercially available Propargyl-PEG5-acid
are not publicly disclosed, a plausible and efficient synthetic route can be adapted from

established methodologies for creating heterobifunctional PEG linkers. A logical two-step

approach starting from a commercially available α-hydroxyl-ω-carboxyl PEG derivative is

outlined below. A similar strategy has been documented for the synthesis of α-carboxyl-ω-

propargyl PEGs with longer PEG chains.

Plausible Synthetic Pathway
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Step 1: Propargylation

Step 2: Carboxylation

HOOC-PEG4-CH2-OH
(Carboxy-PEG4-alcohol)

Propargyl-O-CH2-PEG4-COOH
(Intermediate)

1. KOH, DMF
2. Propargyl Bromide

Propargyl Bromide

Propargyl-PEG5-acid
(Final Product)

Succinic Anhydride, DMAP, TEA

KOH, DMF

Succinic Anhydride

DMAP, TEA, 1,4-Dioxane

Click to download full resolution via product page

Caption: Plausible two-step synthesis of Propargyl-PEG5-acid.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG4

Materials:

HOOC-PEG4-OH (1 equivalent)

Potassium hydroxide (KOH) (1.1 equivalents)

Propargyl bromide (1.1 equivalents)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:
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Dissolve HOOC-PEG4-OH and KOH in anhydrous DMF.

Stir the mixture at 100°C for 1 hour to form the potassium salt.

Cool the reaction mixture to 70°C.

Add propargyl bromide dropwise to the solution over 30 minutes.

Allow the mixture to react at 70°C for 15 hours with continuous stirring.

Cool the reaction to room temperature.

Filter the mixture to remove any inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in distilled water and extract with dichloromethane (DCM).

Combine the organic layers and dry over anhydrous sodium sulfate.

Remove the solvent in vacuo to yield α-hydroxyl-ω-propargyl PEG4.

Step 2: Synthesis of Propargyl-PEG5-acid

Materials:

α-hydroxyl-ω-propargyl PEG4 (from Step 1) (1 equivalent)

Succinic anhydride (1.05 equivalents)

4-Dimethylaminopyridine (DMAP) (1.05 equivalents)

Triethylamine (TEA) (1.05 equivalents)

Anhydrous 1,4-Dioxane

Procedure:

Dissolve α-hydroxyl-ω-propargyl PEG4 in anhydrous 1,4-Dioxane.
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Add succinic anhydride, DMAP, and TEA to the solution.

Stir the mixture at room temperature for 24 hours.

Concentrate the solution under reduced pressure.

Precipitate the crude product by adding diethyl ether.

Purify the product by crystallization from a suitable solvent system (e.g., THF/diethyl ether)

or by column chromatography to yield Propargyl-PEG5-acid as a pure product.

Experimental Protocols for Bioconjugation
Propargyl-PEG5-acid's bifunctional nature allows for a variety of conjugation strategies. Below

are detailed protocols for its two primary modes of reaction.

Protocol 1: Amide Coupling via EDC/NHS Activation
This protocol describes the conjugation of the carboxylic acid moiety of Propargyl-PEG5-acid
to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
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Dissolve Propargyl-PEG5-acid
in anhydrous DMF or DMSO

Add EDC and NHS
(1.5 eq. each)

Incubate for 15-30 min at RT
(Activation to NHS ester)

Add activated PEG linker
to amine solution

Prepare amine-containing molecule
in appropriate buffer (pH 7-8)

React for 2-12 hours at RT

Quench reaction
(e.g., with hydroxylamine)

Purify conjugate
(e.g., HPLC, SEC)

Click to download full resolution via product page

Caption: Workflow for EDC/NHS-mediated amide coupling.

Materials:

Propargyl-PEG5-acid

Amine-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

Activation of Carboxylic Acid:

Dissolve Propargyl-PEG5-acid in anhydrous DMF or DMSO to a desired concentration

(e.g., 100 mM).

Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Conjugation to Amine:

Dissolve the amine-containing molecule in the reaction buffer.

Add the activated Propargyl-PEG5-acid solution to the amine-containing solution. The

molar ratio will depend on the specific application and may require optimization.

Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.

Quenching and Purification:

Quench the reaction by adding a small amount of quenching buffer to hydrolyze any

unreacted NHS esters.

Purify the resulting conjugate using an appropriate chromatographic technique to

remove excess reagents and byproducts.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a Propargyl-PEG5-
acid conjugate and an azide-containing molecule.

Prepare stock solutions:
1. Propargyl-PEG5-conjugate

2. Azide-molecule
3. CuSO₄

4. Ligand (e.g., THPTA)
5. Sodium Ascorbate

In a reaction vessel, combine:
- Propargyl-PEG5-conjugate

- Azide-molecule
- CuSO₄

- Ligand

Initiate reaction by adding
freshly prepared Sodium Ascorbate

Incubate for 1-4 hours at RT
(Protect from light)

Monitor reaction progress
(e.g., by TLC or LC-MS)

Purify the triazole-linked conjugate
(e.g., HPLC)

Click to download full resolution via product page

Caption: General workflow for a CuAAC "click" reaction.
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Materials:

Propargyl-PEG5-acid conjugate

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)

Reaction solvent (e.g., PBS, DMF, DMSO/water mixtures)

Procedure:

Preparation of Reagents:

Prepare stock solutions of the propargyl-conjugate and the azide-molecule in the

chosen reaction solvent.

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

Prepare a stock solution of the ligand in water or DMSO (e.g., 100 mM).

Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM)

immediately before use.

Reaction Setup:

In a reaction vessel, combine the propargyl-conjugate (1 equivalent) and the azide-

molecule (e.g., 1.2 equivalents).

Add the ligand solution (e.g., 2 equivalents relative to copper).

Add the CuSO₄ solution (e.g., 1 equivalent).

Initiation and Incubation:
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10

equivalents).

Protect the reaction from light and incubate at room temperature for 1-4 hours.

Purification:

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

Once complete, purify the final triazole-linked conjugate using a suitable

chromatographic method.

Applications in Drug Development
Propargyl-PEG5-acid is a key building block in the construction of complex therapeutic

modalities:

Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to attach cytotoxic

payloads to monoclonal antibodies.[8] The PEG component can enhance the solubility and

stability of the final ADC.

PROteolysis TArgeting Chimeras (PROTACs): This linker is used to connect a target-binding

ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic

proteins.[8] The defined length and flexibility of the PEG chain are crucial for optimal ternary

complex formation.

Bioconjugation and Surface Modification: The dual functionality allows for its use in

conjugating molecules to surfaces, nanoparticles, or other biomolecules, enhancing their

biocompatibility and utility in diagnostic and therapeutic applications.

This guide provides a comprehensive overview for researchers and professionals in drug

development, offering foundational knowledge and practical protocols for the effective use of

Propargyl-PEG5-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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